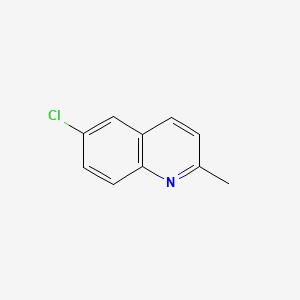

6-Chloro-2-methylquinoline

描述

Historical Context and Discovery of Quinoline (B57606) and its Derivatives

The history of quinoline is rooted in the study of natural products. In 1834, German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar. chemicalbook.com A few years later, in 1842, French chemist Charles Gerhardt obtained a compound he named "Chinolein" or "Chinoline" through the dry distillation of the alkaloid quinine (B1679958) with potassium hydroxide. chemicalbook.com Initially, these were thought to be different substances, but later work confirmed they were identical. One of the most significant early milestones in quinoline's history is its association with the cinchona tree's bark, which was used to treat malaria for centuries. The isolation of the active alkaloid, quinine, in 1820 by Pierre Joseph Pelletier and Joseph Bienaimé Caventou, revealed a quinoline core structure and marked a pivotal moment in understanding the medicinal properties of this class of compounds. The development of synthetic methods to create quinoline and its derivatives, such as the Skraup synthesis in 1880, further propelled research into this fascinating scaffold. chemimpex.comresearchgate.net

Structural Overview of Quinoline and Substituted Quinolines

Quinoline (C₉H₇N) possesses a bicyclic structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. chemicalbook.comtcichemicals.com This fusion can be thought of as a 1-azanaphthalene. tcichemicals.com The presence of the nitrogen atom in the heterocyclic ring imparts distinct chemical properties to quinoline compared to its homocyclic analogue, naphthalene. It is a colorless, hygroscopic liquid with a characteristic odor. chemicalbook.com

Substituted quinolines are derivatives where one or more hydrogen atoms on the quinoline ring are replaced by other functional groups. The positions on the quinoline ring are numbered, allowing for precise description of the location of these substituents. The reactivity and properties of substituted quinolines are significantly influenced by the nature and position of these groups. chemimpex.com For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the ring system, affecting its reactivity in electrophilic and nucleophilic substitution reactions. georganics.sk The specific placement of substituents is crucial in determining the biological activity and physical properties of the molecule. lookchem.com

| Property | Value |

|---|---|

| Chemical Formula | C₉H₇N |

| Molar Mass | 129.16 g/mol |

| Appearance | Colorless hygroscopic liquid |

| Boiling Point | 237 °C |

| Nature | Weakly basic |

Importance of the Quinoline Scaffold in Chemical and Biological Systems

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets, leading to a broad range of pharmacological activities. ontosight.aisigmaaldrich.comlookchem.com

The quinoline ring system is a common structural motif found in a wide variety of natural products, particularly in alkaloids. cymitquimica.com Over 200 biologically active quinoline and quinazoline (B50416) alkaloids have been identified. chemicalbook.com Quinine, isolated from the bark of the cinchona tree, is a classic example and has been a cornerstone in the treatment of malaria. Other notable natural alkaloids containing the quinoline framework include camptothecin, extracted from the Camptotheca acuminata tree, which exhibits potent antitumor activity. The presence of the quinoline scaffold in these diverse natural products highlights its evolutionary selection as a robust framework for biological interactions. cymitquimica.com

The significance of the quinoline nucleus in drug discovery and development is immense. ontosight.aisigmaaldrich.comlookchem.com Its derivatives have been successfully developed into drugs for a wide range of diseases. researchgate.net Some prominent examples include:

Antimalarials: Chloroquine, primaquine, and amodiaquine (B18356) are synthetic quinoline-based drugs that have been pivotal in the global fight against malaria. researchgate.net

Antibacterials: The fluoroquinolone class of antibiotics, such as ciprofloxacin (B1669076) and levofloxacin, contains a quinoline ring and is widely used to treat bacterial infections. researchgate.net

Anticancer agents: Derivatives of the natural product camptothecin, like topotecan (B1662842) and irinotecan, are used in cancer chemotherapy. ontosight.ailookchem.com

Other therapeutic areas: Quinoline derivatives have also found applications as anti-inflammatory, antiviral, and antifungal agents. ontosight.ai

The versatility of the quinoline scaffold allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting compounds to enhance efficacy and reduce side effects. sigmaaldrich.com

| Drug Name | Therapeutic Class |

|---|---|

| Chloroquine | Antimalarial |

| Ciprofloxacin | Antibacterial |

| Topotecan | Anticancer |

| Bedaquiline | Anti-tubercular |

| Montelukast | Anti-asthmatic |

The utility of quinoline derivatives extends beyond the pharmaceutical realm. They are employed in various industrial and research applications:

Dyes and Pigments: Certain quinoline derivatives are used in the manufacturing of dyes, such as quinoline yellow. chemicalbook.com

Agrochemicals: Some quinoline-based compounds exhibit herbicidal and fungicidal properties, finding use in agriculture. chemimpex.com

Ligands in Catalysis: The nitrogen atom in the quinoline ring can coordinate with metal ions, making quinoline derivatives useful as ligands in catalysis.

Corrosion Inhibitors: Quinolinium salts have been used as corrosion inhibitors. chemicalbook.com

Solvents and Reagents: Quinoline itself is used as a high-boiling point solvent and as a reagent in organic synthesis. chemicalbook.com

Specific Context of 6-Chloro-2-methylquinoline within Quinoline Research

This compound, also known as 6-chloroquinaldine, is a substituted quinoline that serves as a valuable building block in organic synthesis. chemimpex.com The presence of a chlorine atom at the 6-position and a methyl group at the 2-position on the quinoline ring system enhances its reactivity and makes it a key intermediate for creating more complex molecules. chemimpex.com

Its primary significance in research lies in its role as a precursor in the synthesis of a variety of target compounds with potential biological activities. chemimpex.com It is particularly utilized in the development of:

Pharmaceuticals: It serves as a key intermediate in the synthesis of compounds being investigated for anti-inflammatory and anticancer properties. chemimpex.com Derivatives of this compound have been explored for their potential as antimicrobial and antitumor agents.

Agrochemicals: It is used in the formulation of herbicides and fungicides. chemimpex.com

Fluorescent Dyes: The compound is employed in the creation of fluorescent materials for applications such as biological imaging. chemimpex.com

The specific substitution pattern of this compound provides a strategic starting point for further chemical modifications, allowing researchers to build molecular complexity and explore the structure-activity relationships of novel quinoline derivatives.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCIBGIEIBQGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238818 | |

| Record name | 6-Chloroquinaldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-46-6 | |

| Record name | 6-Chloroquinaldine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloroquinaldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 2 Methylquinoline and Its Derivatives

Conventional Synthetic Approaches to Quinoline (B57606) and its Substituted Forms

The construction of the quinoline ring system has been achieved through numerous named reactions, each offering a unique pathway to this important heterocyclic motif. These classical methods, developed in the late 19th and early 20th centuries, remain fundamental in organic synthesis and have been adapted and refined over the years to improve yields, expand substrate scope, and enhance reaction conditions.

Classical Name Reactions and their Adaptations for Quinoline Synthesis

The enduring legacy of classical name reactions in quinoline synthesis is a testament to their robustness and versatility. These reactions typically involve the condensation and cyclization of anilines with various carbonyl compounds or their equivalents. The following sections explore five of the most prominent classical methods and their application to the synthesis of substituted quinolines.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for the preparation of quinolines. researchgate.net The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic acid, to produce quinoline itself. researchgate.netwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system. pharmaguideline.comiipseries.org

A significant feature of the Skraup synthesis is that the substituents on the resulting quinoline are determined by the substituents present on the initial aniline. researchgate.net Therefore, the synthesis of 6-chloro-2-methylquinoline would theoretically start from p-chloroaniline. To obtain the 2-methyl substituent, a variation of the Skraup reaction, often referred to as the Doebner-von Miller reaction, is employed. This modification utilizes an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, in place of glycerol. iipseries.org

The reaction of p-chloroaniline with crotonaldehyde under acidic conditions, followed by oxidation, would yield the target compound, this compound. The reaction is notoriously exothermic and requires careful temperature control. mdpi.com Ferrous sulfate is often added to moderate the reaction's vigor. wikipedia.org

Table 1: Representative Skraup Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents | Product |

| p-Chloroaniline | Crotonaldehyde | H₂SO₄, As₂O₅ | This compound |

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a versatile and widely used method for constructing quinolines. wikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically in the presence of an acid or base catalyst. wikipedia.orgalfa-chemistry.com This reaction is particularly valuable for the synthesis of polysubstituted quinolines. nih.gov

For the synthesis of this compound, the logical starting materials would be 2-amino-5-chlorobenzaldehyde or 2-amino-5-chlorophenyl methyl ketone (2-amino-5-chloroacetophenone) and acetone. The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

Modern adaptations of the Friedländer synthesis often focus on milder reaction conditions and the use of more efficient catalysts. Lewis acids, such as trifluoroacetic acid and toluenesulfonic acid, have been shown to effectively catalyze the reaction. wikipedia.org Furthermore, solid-phase synthesis techniques and the use of microwave irradiation have been employed to facilitate purification and accelerate reaction times. nih.gov A notable example is the synthesis of ethyl this compound-3-carboxylate from the reaction of 2-amino-5-chlorobenzaldehyde and ethyl acetoacetate, demonstrating the applicability of this method for preparing functionalized this compound derivatives. researchgate.net

Table 2: Friedländer Synthesis of a this compound Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Amino-5-chlorobenzaldehyde | Ethyl acetoacetate | Base or Acid | Ethyl this compound-3-carboxylate |

The Combes synthesis, reported in 1888, provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. pharmaguideline.comwikipedia.org The reaction involves the initial formation of a Schiff base intermediate, which then undergoes cyclodehydration to yield the quinoline product. wikipedia.org

To synthesize a derivative of this compound using this method, p-chloroaniline would be reacted with a β-diketone like acetylacetone (2,4-pentanedione). This reaction would lead to the formation of 6-chloro-2,4-dimethylquinoline.

A critical aspect of the Combes synthesis is its regioselectivity, particularly when using substituted anilines. The cyclization can occur at either of the two ortho positions to the amino group. Studies have shown that for anilines bearing electron-withdrawing groups, such as a chloro substituent at the para position, the cyclization is directed to the more electron-rich ortho position. However, steric effects can also play a significant role. In the case of chloroanilines, the formation of the 4-substituted regioisomer is often favored. wikipedia.org

Table 3: Combes Synthesis of a 6-Chloro-2,4-disubstituted Quinoline

| Reactant 1 | Reactant 2 | Catalyst | Product |

| p-Chloroaniline | Acetylacetone | H₂SO₄ | 6-Chloro-2,4-dimethylquinoline |

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines. It is formally a [4+2] cycloaddition between an N-arylimine and an electron-rich alkene. sci-rad.com The reaction is typically catalyzed by Lewis or Brønsted acids. Multicomponent variations of the Povarov reaction, where the aniline, an aldehyde, and the alkene are reacted in a single pot, have significantly enhanced the efficiency and versatility of this method. sci-rad.com

For the synthesis of 2-methyl-substituted quinolines, a common strategy involves the reaction of an aniline with an aldehyde and an electron-rich alkene like ethyl vinyl ether. To obtain this compound, p-chloroaniline would be the starting aniline. The reaction with acetaldehyde would form the corresponding imine in situ, which would then react with ethyl vinyl ether. The resulting tetrahydroquinoline intermediate can then be oxidized to the final quinoline product.

The Povarov reaction offers a high degree of flexibility in introducing substituents onto the quinoline ring by varying the aniline, aldehyde, and alkene components.

Table 4: Representative Povarov Reaction for a this compound Precursor

| Aniline | Aldehyde | Alkene | Catalyst | Intermediate Product |

| p-Chloroaniline | Acetaldehyde | Ethyl vinyl ether | Lewis Acid (e.g., BF₃·OEt₂) | 6-Chloro-4-ethoxy-2-methyl-1,2,3,4-tetrahydroquinoline |

The Gould-Jacobs reaction is a multi-step synthesis that typically yields 4-hydroxyquinolines (4-quinolinones). wikipedia.orgmdpi.com The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. wikipedia.org The resulting intermediate is then cyclized at high temperatures to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis and decarboxylation afford the 4-hydroxyquinoline. wikipedia.org

To apply this reaction to the synthesis of a this compound derivative, one would start with p-chloroaniline. The initial condensation with an appropriate malonate derivative, followed by cyclization, would lead to a 6-chloro-4-hydroxyquinoline intermediate. While the classic Gould-Jacobs reaction does not directly install a 2-methyl group, modifications to the starting materials can allow for the introduction of substituents at this position. For instance, using a β-keto ester in a related reaction (the Conrad-Limpach-Knorr synthesis) can lead to 2-substituted-4-hydroxyquinolines.

The Gould-Jacobs reaction is particularly useful for the synthesis of quinolones, which are an important class of antibacterial agents. mdpi.com

Table 5: Gould-Jacobs Reaction for a 6-Chloro-4-hydroxyquinoline Derivative

| Reactant 1 | Reactant 2 | Conditions | Intermediate Product |

| p-Chloroaniline | Diethyl ethoxymethylenemalonate | Heat | Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate |

Synthetic Routes Leading to this compound

The traditional synthesis of this compound predominantly relies on building the quinoline core with the chloro and methyl substituents introduced via the starting materials.

Several named reactions in organic chemistry provide robust pathways to the quinoline skeleton through the condensation and subsequent cyclization of anilines with carbonyl compounds or their derivatives. For the synthesis of this compound, 4-chloroaniline is the logical starting material.

Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from an aniline and α,β-unsaturated carbonyl compounds. alfa-chemistry.com For this compound, 4-chloroaniline would be reacted with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, in the presence of an acid catalyst, typically a Lewis acid like tin tetrachloride or a Brønsted acid like hydrochloric acid. alfa-chemistry.comchemicalbook.com The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final quinoline product.

Combes Quinoline Synthesis: The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. nih.gov To synthesize this compound, 4-chloroaniline would be condensed with acetylacetone (pentane-2,4-dione). The initial condensation forms an enamine intermediate, which upon treatment with a strong acid, such as sulfuric acid, undergoes cyclization and dehydration to form the 2,4-dimethyl-6-chloroquinoline. To obtain the target molecule, a starting material other than acetylacetone would be required.

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgnih.gov To produce this compound, 2-amino-5-chlorobenzaldehyde or 2-amino-5-chlorophenyl methyl ketone (2-amino-5-chloroacetophenone) would be reacted with acetone or acetaldehyde, respectively. The reaction is typically catalyzed by either an acid or a base. wikipedia.orgnih.gov

Skraup Synthesis: The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). nih.gov In the synthesis of 6-chloroquinoline (B1265530), 4-chloroaniline is reacted with glycerol under these conditions. chemicalbook.com The glycerol is first dehydrated to acrolein, which then undergoes a 1,4-addition with the aniline, followed by cyclization, dehydration, and oxidation to form the quinoline ring. A modified Skraup reaction using water as a solvent under microwave irradiation has been shown to produce 6-chloroquinoline from 4-chloroaniline in moderate yields.

| Reaction Name | Starting Materials for this compound | Catalyst/Conditions |

| Doebner-von Miller | 4-Chloroaniline, Crotonaldehyde | Lewis or Brønsted acid |

| Combes | 4-Chloroaniline, β-Diketone | Strong acid (e.g., H₂SO₄) |

| Friedländer | 2-Amino-5-chlorobenzaldehyde and Acetone OR 2-Amino-5-chloroacetophenone and Acetaldehyde | Acid or Base |

| Skraup | 4-Chloroaniline, Glycerol | H₂SO₄, Oxidizing agent |

While the construction of the substituted quinoline ring from appropriately substituted precursors is the most common approach, the direct functionalization of a pre-formed quinoline ring is also a possibility, though often less regioselective.

Chlorination of 2-Methylquinoline: The electrophilic substitution of quinoline is a complex process. The benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. The positions 5 and 8 are the most reactive. Therefore, direct chlorination of 2-methylquinoline would likely lead to a mixture of isomers, with substitution at positions 5, 8, and possibly 6. Achieving selective chlorination at the 6-position would require specific directing groups or reaction conditions that favor this isomer.

Methylation of 6-Chloroquinoline: The introduction of a methyl group onto the quinoline ring can be challenging. Friedel-Crafts type reactions are often not effective on pyridine and quinoline rings due to the deactivating effect of the nitrogen atom and its ability to complex with the Lewis acid catalyst. Radical methylation reactions could potentially be employed, but these often lack selectivity and can result in mixtures of products. Therefore, building the 2-methylquinoline scaffold from precursors that already contain the methyl group is the more synthetically viable strategy.

Advanced and Green Synthetic Strategies for this compound Analogues

Modern synthetic methods focus on improving reaction efficiency, reducing reaction times, and employing more environmentally friendly conditions. These strategies have been successfully applied to the synthesis of various quinoline analogues.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.govmdpi.comunf.edu

MWI in Named Reactions: The classical quinoline syntheses, such as the Skraup and Friedländer reactions, have been adapted to microwave conditions. For instance, a microwave-assisted Skraup reaction of anilines with glycerol in water has been reported to be an efficient and green method for quinoline synthesis. nih.gov Similarly, microwave-assisted Friedländer synthesis of quinoline derivatives has been achieved under solvent-free conditions, offering a rapid and environmentally friendly alternative to conventional heating. organic-chemistry.org

Synthesis of Fused Quinoline Systems: Microwave assistance has been instrumental in the synthesis of complex heterocyclic systems incorporating the quinoline scaffold. For example, the synthesis of quinoline-fused 1,4-benzodiazepines from 2-chloroquinoline-3-carbaldehydes has been efficiently carried out under microwave irradiation, with significantly higher yields compared to conventional heating. nih.gov

| Reaction Type | Reactants | Conditions | Product | Yield (MWI) | Yield (Conventional) |

| Skraup Synthesis | Anilines, Glycerol | Water, Microwave | Quinolines | Good | Moderate |

| Friedländer Synthesis | 2-Aminoaryl ketones, Alkynes | K₅CoW₁₂O₄₀, Solvent-free, Microwave | 2,4-Disubstituted quinolines | Good | Lower |

| Fused-ring Synthesis | 2-Chloro-quinoline-3-carbaldehydes, 1,2-Phenylenediamine | Microwave, 80°C | Quinoline-fused 1,4-benzodiazepines | 92-97% | 62-65% |

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures. nih.govnih.gov

One-Pot Synthesis of Quinolines: An efficient one-pot synthesis of 2-substituted quinolines has been developed using a three-component reaction of an aniline, an aldehyde, and ethyl 3,3-diethoxypropionate under ultrasound irradiation in water. nih.gov This method is catalyzed by SnCl₂·2H₂O and provides good yields of the desired products in a short reaction time.

Synthesis of Biologically Active Analogues: Ultrasound has been employed in the synthesis of quinoline derivatives with potential biological activity. For example, the ultrasound-assisted synthesis of 4-alkoxy-6-methoxy-2-methylquinolines, which are antitubercular drug candidates, has been achieved in just 15 minutes with satisfactory yields. nih.gov

The development of novel and efficient catalysts is a cornerstone of modern organic synthesis. Various catalytic systems have been applied to the synthesis of quinoline and its analogues to improve efficiency and selectivity. nih.govnih.gov

Lewis and Brønsted Acid Catalysis: The Friedländer synthesis is often catalyzed by acids. wikipedia.orgnih.gov A variety of Lewis acids, such as zinc chloride and scandium(III) triflate, and Brønsted acids, like p-toluenesulfonic acid, have been shown to effectively promote this reaction. alfa-chemistry.com

Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of ease of separation and reusability. Polymer-supported catalysts have been developed for the Friedländer synthesis, allowing for efficient product formation and catalyst recycling. nih.gov For example, rice husk ash supported FeCl₂·2H₂O has been used as a catalyst for the synthesis of multisubstituted quinolines under solvent-free conditions. nih.gov

Nanocatalysis: Nanomaterials have unique catalytic properties due to their high surface area-to-volume ratio. Magnetic nanoparticles, such as Fe₃O₄@SiO₂/ZnCl₂, have been employed as recyclable catalysts for the Friedländer synthesis of quinolines under solvent-free conditions, affording high yields. nih.gov

Oxidative Annulation Techniques

Oxidative annulation has emerged as a powerful strategy for the synthesis of quinoline derivatives, often involving the formation of the heterocyclic ring through a cyclization process coupled with oxidation. mdpi.com These reactions can proceed through various mechanisms, including C-H/N-H activation, and can be catalyzed by transition metals or be metal-free.

A notable example of a transition metal-catalyzed oxidative annulation is the palladium-catalyzed aza-Wacker oxidative cyclization. organic-chemistry.org This method allows for the construction of 2-methylquinolines from aniline derivatives under an air atmosphere in good yields and under mild conditions. organic-chemistry.org The reaction is believed to proceed through the coordination of palladium to the alkene and nitrogen, followed by aminopalladation, β-hydride elimination, and dehydration to form the quinoline ring. organic-chemistry.org The use of an electron-withdrawing group on the aniline starting material, such as a chloro group, has been shown to enhance the reactivity in this type of transformation. organic-chemistry.org

Another approach involves the aerobic oxidative aromatization of aliphatic alcohols and anilines, catalyzed by a Pd(OAc)₂/2,4,6-Collidine/Brønsted acid system. organic-chemistry.org This method provides a straightforward route to a diverse range of substituted quinolines with high yields and good functional group tolerance. organic-chemistry.org The scalability of this protocol to the gram-scale makes it a practical option for the synthesis of quinoline derivatives. organic-chemistry.org

Metal-free oxidative annulation reactions have also been developed. For instance, an iodine-induced [4 + 2] cycloaddition reaction of aryl ketones, aromatic amines, and 1,4-disulfide-2,5-diol has been reported for the synthesis of 2-acyl quinolines. mdpi.com These oxidative annulation techniques offer versatile and efficient pathways to construct the quinoline core, with the potential for direct application in the synthesis of this compound and its analogues.

Multi-component Reactions (MCRs) for Complex Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates most of the atoms of the starting materials. nih.govbeilstein-journals.org This approach is characterized by high atom economy, convergence, and efficiency, making it a powerful tool in drug discovery and the synthesis of heterocyclic scaffolds. nih.govresearchgate.net

A significant example relevant to the synthesis of functionalized this compound derivatives is the one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehydes, 6-aminouracils, and a cyclic methylene active compound like dimedone or 3-methyl-1H-pyrazol-5(4H)-one. researchgate.netzenodo.org This reaction, which can be organocatalyzed, leads to the formation of novel functionalized 4H-pyrano[2,3-b]quinoline and 1,4-dihydrobenzo[b] nih.govresearchgate.netnaphthyridine derivatives in good to high yields. researchgate.netzenodo.org The mild reaction conditions and the avoidance of column chromatography for purification are notable advantages of this protocol. zenodo.org

The versatility of MCRs allows for the rapid generation of molecular diversity from simple and readily available starting materials. The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that have been widely used to create diverse molecular scaffolds. nih.govbeilstein-journals.org The development of novel MCRs continues to be an active area of research, providing new avenues for the synthesis of complex heterocyclic systems, including those based on the quinoline framework.

Functionalization and Derivatization of this compound

The this compound scaffold serves as a versatile platform for further chemical modifications to generate a diverse range of derivatives. The presence of the chloro and methyl substituents, as well as the reactive positions on the quinoline ring system, allows for a variety of functionalization reactions. These modifications are often aimed at exploring the structure-activity relationships of quinoline-based compounds in various applications.

Introduction of Heterocyclic Moieties

A key strategy in the derivatization of quinolines is the introduction of other heterocyclic moieties, which can significantly modulate the biological and physicochemical properties of the parent molecule. The 2-chloroquinoline scaffold, in particular, is a valuable precursor for the synthesis of more complex heterocyclic frameworks. nih.gov

For instance, 2-chloroquinoline-based compounds have been designed as inhibitors of viral proteases. In one study, non-symmetrical molecules featuring an imine group and a labile 2-chloroquinoline core were synthesized. nih.gov The rationale behind this design is that the chloro group on the quinoline ring can be displaced by a nucleophilic residue, such as the cysteine in the active site of a protease, leading to covalent inhibition. nih.gov This highlights the utility of the chloro substituent as a reactive handle for introducing new functionalities.

Furthermore, multi-component reactions can be employed to construct fused heterocyclic systems starting from functionalized quinolines. As previously mentioned, the reaction of 2-chloroquinoline-3-carbaldehydes with 6-aminouracils and active methylene compounds leads to the formation of pyrano[2,3-b]quinoline and benzo[b] nih.govresearchgate.netnaphthyridine derivatives. researchgate.netzenodo.org These reactions demonstrate a powerful method for annulating new heterocyclic rings onto the quinoline core, thereby generating complex and structurally diverse molecules. The synthesis of such fused and binary quinoline-containing heterocyclic systems is a testament to the versatility of the this compound scaffold in the construction of novel chemical entities.

Synthesis of Carboxylic Acid Derivatives

The introduction of a carboxylic acid moiety to the this compound scaffold can be achieved through several synthetic strategies, including classical named reactions and modern catalytic methods. These derivatives are valuable intermediates for the synthesis of more complex molecules.

One prominent method for synthesizing quinoline-4-carboxylic acids is the Pfitzinger reaction . This reaction involves the condensation of a substituted isatin with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net To obtain a this compound-4-carboxylic acid, 5-chloroisatin would be reacted with acetone under basic conditions. The reaction proceeds through the hydrolysis of the isatin to an intermediate keto-acid, which then condenses with the ketone to form an imine, followed by cyclization and dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.org

Another approach focuses on the synthesis of quinoline-3-carboxylic acid derivatives. For instance, methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate has been synthesized by reacting 2-amino-5-chlorobenzophenone with methyl acetoacetate in the presence of concentrated HCl under microwave irradiation. researchgate.net Furthermore, 2-chloroquinoline-3-carboxylic acids can be prepared from the corresponding 2-chloroquinoline-3-carbaldehydes. This transformation is an oxidation reaction that can be carried out using silver nitrate and sodium hydroxide in ethanol (B145695). tandfonline.com This method allows for the conversion of an aldehyde group at the C3 position into a carboxylic acid.

The following table summarizes representative synthetic methods for carboxylic acid derivatives of this compound.

| Starting Material(s) | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 5-Chloroisatin, Acetone | Potassium hydroxide, Ethanol, Reflux | This compound-4-carboxylic acid | wikipedia.orgjocpr.com |

| 2-Amino-5-chlorobenzophenone, Methyl acetoacetate | Conc. HCl, Microwave irradiation (6 min) | Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | researchgate.net |

| This compound-3-carbaldehyde | AgNO₃, NaOH, Ethanol, 12h at room temperature | This compound-3-carboxylic acid | tandfonline.com |

Formation of Amines and Hydrazones

The synthesis of amino and hydrazone derivatives of this compound often involves nucleophilic substitution reactions or condensation reactions, yielding compounds with diverse biological potential.

Amine Synthesis: A direct method for the synthesis of 4-amino-6-chloro-2-methylquinoline derivatives involves the nucleophilic substitution of a chlorine atom at the C4 position. The precursor, 4,6-dichloro-2-methylquinoline, can be reacted with various aliphatic amines. The mixture is typically heated at reflux for several hours to afford the corresponding 6-chloro-2-methyl-N-alkylquinolin-4-amine derivatives in high yields. nih.gov This method is versatile, allowing for the introduction of a wide range of amino substituents. For example, reacting 4,6-dichloro-2-methylquinoline with N,N-dimethyl-ethylenediamine results in N'-(6-chloro-2-methylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine. nih.gov

Hydrazone Synthesis: Hydrazone derivatives are commonly prepared through the condensation of a hydrazide or hydrazine with a carbonyl compound. nih.gov To prepare hydrazones of this compound, a precursor such as this compound-carbaldehyde can be reacted with a suitable hydrazine derivative. For example, the reaction of quinoline-2-carbaldehyde with 2-hydrazinopyridine in methanol at room temperature yields the corresponding hydrazone. mdpi.com Similarly, a this compound-carbohydrazide can be condensed with various aldehydes to produce a series of novel hydrazone derivatives. uitm.edu.my

The table below outlines key synthetic approaches to amines and hydrazones of this compound.

| Starting Material(s) | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 4,6-Dichloro-2-methylquinoline, Aliphatic amine (e.g., N,N-dimethyl-1,3-propanediamine) | Reflux, 6-10 h | 6-Chloro-2-methyl-4-aminoquinoline derivative | nih.gov |

| This compound-carbaldehyde, Hydrazine derivative | Methanol, Room temperature, Stirring | This compound hydrazone | mdpi.com |

| Methyl this compound-carboxylate, Hydrazine hydrate | Reaction to form carbohydrazide, followed by condensation with an aldehyde | This compound hydrazone derivative | uitm.edu.my |

Preparation of Quinoline-1-oxides

The N-oxidation of the quinoline ring is a key transformation that can alter the electronic properties and biological activity of the molecule. This is typically achieved using peroxy acids or other oxidizing agents.

A common and effective reagent for the N-oxidation of nitrogen-containing heterocycles is meta-chloroperoxybenzoic acid (m-CPBA). commonorganicchemistry.com The oxidation of 4-chloro-6-fluoro-2-methylquinoline with m-CPBA has been reported to successfully yield the corresponding N-oxide. nih.gov This procedure is generally applicable to other halogenated 2-methylquinolines. The reaction involves treating the quinoline derivative with m-CPBA in a suitable solvent like dichloromethane.

Another effective method utilizes hydrogen peroxide as the oxidant, often in the presence of a catalyst. The preparation of 6-methylquinoline 1-oxide has been achieved by reacting 6-methylquinoline with 35% hydrogen peroxide in water, using a perfluorosulfonic acid resin as a catalyst under sonication. chemicalbook.com This method is efficient, with the reaction completing in a short time and yielding the product in high purity after recrystallization. chemicalbook.com

The following table summarizes methods for the preparation of this compound-1-oxide.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane | This compound-1-oxide | nih.gov |

| This compound | Hydrogen peroxide (35%), Perfluorosulfonic acid resin, Water, Sonication (30 W / 20 KHz), 15 min | This compound-1-oxide | chemicalbook.com |

Spectroscopic Characterization Methodologies and Computational Analysis

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the molecular structure of 6-Chloro-2-methylquinoline by probing its fundamental vibrational modes. researchgate.net

Experimental FT-IR data for this compound reveals several characteristic absorption bands corresponding to specific vibrational modes. The gas-phase IR spectrum available from the NIST Chemistry WebBook shows prominent peaks that can be assigned by comparison with data from related quinoline (B57606) derivatives. nist.govmdpi.com The analysis of these spectra involves identifying vibrations associated with the quinoline core, the methyl group, and the carbon-chlorine bond.

Key vibrational modes observed for substituted quinolines include:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region. researchgate.net

Methyl Group Vibrations: The methyl (–CH₃) group gives rise to characteristic symmetric and asymmetric stretching vibrations, usually found between 2980 cm⁻¹ and 2870 cm⁻¹. Bending vibrations for the methyl group also occur at lower frequencies.

C=C and C=N Ring Stretching: The stretching vibrations of the aromatic quinoline ring system (C=C and C=N bonds) produce a series of strong to medium intensity bands in the 1650-1400 cm⁻¹ range.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds are observed in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of these bands can often help determine the substitution pattern on the aromatic rings. dergipark.org.tr

Computational studies using Density Functional Theory (DFT) on similar molecules, such as 2-chloroquinoline-3-carboxaldehyde and 6-bromo-2-methylquinoline, have been employed to calculate theoretical vibrational frequencies. nih.gov These calculations, often using methods like B3LYP with basis sets such as 6-311++G(d,p), help in the precise assignment of the experimentally observed FT-IR bands by correlating them with specific atomic motions. nih.govresearchgate.net

Table 1: Selected FT-IR Peaks for this compound (Note: This table is a representative interpretation based on general vibrational frequency regions and data from the NIST gas-phase spectrum.)

| Wavenumber (cm⁻¹) | Intensity | Tentative Vibrational Assignment |

| ~3050 | Medium | Aromatic C-H Stretching |

| ~2950 | Medium | Asymmetric CH₃ Stretching |

| ~1610 | Strong | C=C/C=N Ring Stretching |

| ~1500 | Strong | C=C/C=N Ring Stretching |

| ~1450 | Medium | CH₃ Asymmetric Bending |

| ~830 | Strong | C-H Out-of-plane Bending |

| ~750 | Strong | C-Cl Stretching |

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. For aromatic molecules like this compound, vibrations of the carbon skeleton are often strong in the Raman spectrum.

Expected prominent signals in the FT-Raman spectrum of this compound would include:

Ring Breathing Modes: The symmetric expansion and contraction of the quinoline ring system typically produce a very strong and characteristic Raman band.

C=C and C=N Stretching: These vibrations, also seen in the IR spectrum, are generally strong in the Raman spectrum as well.

Methyl Group Vibrations: The symmetric C-H stretching of the methyl group is often a strong Raman signal.

C-Cl Stretching: The C-Cl bond vibration is also expected to be Raman active.

The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational profile of the molecule, as some modes may be strong in one spectrum and weak or absent in the other, according to the principles of mutual exclusion for centrosymmetric molecules and differing selection rules for non-centrosymmetric ones. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of this compound provides distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

The spectrum is characterized by signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring and a signal in the aliphatic region (typically 2.0-3.0 ppm) for the methyl group protons. rsc.org The chlorine atom at the C-6 position and the methyl group at the C-2 position exert electronic effects (inductive and resonance) that influence the chemical shifts of the ring protons.

Table 2: Experimental ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-8 | 7.94 | d |

| H-4 | 7.89 | d |

| H-5 | 7.72 | d |

| H-7 | 7.51 | dd |

| H-3 | 7.23 | d |

| 2-CH₃ | 2.71 | s |

Data interpreted from spectral analyses of quinaldines. rsc.org

The singlet at 2.71 ppm corresponds to the three equivalent protons of the methyl group, which have no adjacent protons to couple with. The signals in the aromatic region are doublets (d) or doublets of doublets (dd), reflecting coupling between adjacent protons on the quinoline ring system.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are sensitive to the hybridization of the carbon and the electronegativity of attached atoms.

The spectrum shows signals for the ten carbon atoms of the molecule. The carbon of the methyl group appears at a high field (low ppm value), while the nine carbons of the quinoline ring appear at a lower field. The carbons directly attached to the electronegative nitrogen (C-2, C-8a) and chlorine (C-6) atoms are particularly affected.

Table 3: Experimental ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 159.1 |

| C-8a | 146.4 |

| C-4 | 135.5 |

| C-6 | 131.7 |

| C-5 | 130.1 |

| C-8 | 127.0 |

| C-4a | 126.5 |

| C-7 | 125.8 |

| C-3 | 122.1 |

| 2-CH₃ | 25.1 |

Data interpreted from spectral analyses of quinaldines and related heterocyclic systems. rsc.orgepa.gov

The quaternary carbons (C-2, C-4a, C-6, C-8a) often show signals of lower intensity compared to the protonated carbons. The assignments are confirmed through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR experiments (HSQC, HMBC).

Computational chemistry provides a powerful means to predict and verify NMR spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the isotropic magnetic shielding tensors of nuclei. dergipark.org.tr These theoretical shielding values can be converted into chemical shifts for direct comparison with experimental data.

The GIAO method is typically employed within the framework of Density Functional Theory (DFT). imist.ma A common computational protocol involves:

Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net

NMR Calculation: A GIAO-NMR calculation is then performed on the optimized geometry at the same or a higher level of theory to compute the absolute magnetic shielding (σ) for each nucleus. dergipark.org.tr

Chemical Shift Prediction: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ_calc) relative to a reference compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_calc = σ_ref - σ_iso. The shielding constant of the reference (σ_ref) is calculated at the same level of theory.

Studies on the related compound 6-chloroquinoline (B1265530) have shown that the GIAO method can accurately predict both ¹H and ¹³C NMR chemical shifts, with results showing good correlation with experimental values. dergipark.org.tr This computational approach is invaluable for assigning complex spectra, distinguishing between isomers, and understanding how substituents electronically influence the magnetic environment of nuclei within a molecule. nih.govtsijournals.com

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular formula is C₁₀H₈ClN, corresponding to a molecular weight of approximately 177.63 g/mol nist.govscbt.comsigmaaldrich.com. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound would be expected to show a prominent molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks, M⁺ and (M+2)⁺, with a characteristic intensity ratio of about 3:1.

Elemental analysis provides the percentage composition of elements within a compound, which serves to confirm its empirical formula. The theoretical elemental composition of this compound (C₁₀H₈ClN) is calculated from its molecular formula and the atomic weights of its constituent atoms.

Table 1: Elemental Analysis Data for this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 67.61 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.54 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.96 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.89 |

| Total | | | | 177.624 | 100.00 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The analysis of quinoline and its derivatives, including chlorinated and methylated forms, has been a subject of both experimental and computational studies dergipark.org.trbohrium.comresearchgate.net. The UV-Vis spectrum is typically recorded in a solvent, and the absorption maxima (λmax) are reported in nanometers (nm).

Theoretical investigations using Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to predict the electronic absorption spectra of quinoline derivatives dergipark.org.trbohrium.comresearchgate.net. These calculations help in assigning the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions. For similar quinoline derivatives, studies have been conducted in solvents like water and ethanol (B145695) over a range of 200–400 nm researchgate.net. The substitution of a chlorine atom and a methyl group on the quinoline ring is known to influence the electronic distribution and, consequently, the energies of these transitions, causing shifts in the absorption maxima compared to the parent quinoline molecule dergipark.org.trbohrium.com.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to complement experimental data, offering detailed insights into the structural, electronic, and spectroscopic properties of molecules.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the properties of molecules like this compound rjptonline.orgnih.gov. Studies on related quinoline compounds frequently utilize the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with basis sets such as 6-311++G(d,p) or 6-311G(d,p) dergipark.org.trbohrium.comrjptonline.orgnih.gov. This approach has proven effective in predicting molecular geometries, vibrational frequencies, and electronic properties dergipark.org.trnih.gov.

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface nih.govmdpi.com. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The optimized geometry provides a foundational model for all subsequent computational analyses, including vibrational and electronic property calculations dergipark.org.trnih.gov. This process is crucial because failure to achieve a true energy minimum can lead to inaccurate predictions of molecular descriptors and properties mdpi.com.

Vibrational frequency analysis is computationally performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. The calculations yield a set of vibrational modes and their corresponding frequencies. These theoretical frequencies are often scaled by a factor (e.g., 0.961 or 0.958/0.983) to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data dergipark.org.trnih.gov.

To accurately assign each calculated frequency to a specific type of molecular vibration (e.g., stretching, bending), a Potential Energy Distribution (PED) analysis is conducted dergipark.org.trresearchgate.net. PED quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode of vibration dergipark.org.trresearchgate.net. For a molecule like this compound, key vibrational modes would include C-H, C-C, and C-N stretching, as well as the characteristic C-Cl stretching vibration, which for similar chloroquinolines has been identified in the 350-640 cm⁻¹ range dergipark.org.tr.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain the electronic properties and chemical reactivity of a molecule youtube.compku.edu.cn. The HOMO is the orbital from which the molecule is most likely to donate electrons, reflecting its nucleophilic character youtube.com. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character youtube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited electronically, whereas a large gap implies higher kinetic stability and lower chemical reactivity researchgate.net. DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. This analysis helps in understanding how substitutions, such as the chloro and methyl groups on the quinoline ring, alter the electronic structure and reactivity of the parent molecule dergipark.org.trbohrium.com.

Table 2: Representative FMO Data for Quinoline Derivatives (Theoretical)

| Compound/Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 6-Chloroquinoline (DFT/B3LYP) | -6.65 | -1.54 | 5.11 |

| 2-Chloro-3-methylquinoline (DFT/B3LYP) | -6.50 | -1.59 | 4.91 |

| 6-Aminoquinoline (DFT/TD-DFT) | -5.29 | -0.99 | 4.30 |

Note: These values are illustrative, based on computational studies of similar compounds, and may vary depending on the specific functional and basis set used.

Density Functional Theory (DFT) Calculations

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its chemical reactivity. readthedocs.iouni-muenchen.de The MEP surface illustrates the electrostatic potential on the molecule's electron density surface, indicating regions that are rich or poor in electrons. wolfram.com This map is color-coded to represent different potential values: red signifies regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates areas of most positive potential, prone to nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential, respectively. preprints.orgresearchgate.net

For quinoline derivatives, MEP analysis helps to identify reactive sites. dergipark.org.trbohrium.com In the case of this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the quinoline ring due to its high electronegativity and lone pair of electrons. Similarly, the chlorine atom at the 6th position would also contribute to a negative potential region. These areas represent the most likely sites for interactions with electrophiles or positive centers in other molecules. Conversely, the hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential (blue), marking them as sites susceptible to nucleophilic attack. researchgate.net This analysis is fundamental for understanding the molecule's intermolecular interactions and predicting its binding behavior. researchgate.net

Atomic Charge Analysis

Atomic charge analysis is a computational method that quantifies the distribution of electrons among the atoms within a molecule, providing a numerical representation of the electrostatic potential. bohrium.com This analysis is critical for understanding a molecule's reactivity, polarity, and other electronic properties. dergipark.org.tr The charges are typically calculated using quantum chemical methods such as Density Functional Theory (DFT).

For quinoline derivatives, atomic charge analysis reveals how substituents affect the electronic nature of the entire ring system. dergipark.org.trresearchgate.net In this compound, the analysis would likely reveal a significant negative charge on the nitrogen atom (N1) and the chlorine atom (Cl11), consistent with their high electronegativity. The carbon atoms attached to these electronegative atoms (e.g., C2, C6, C8a) would, in turn, exhibit a positive charge. The methyl group's carbon atom (C10) would have a slight negative charge, while its associated hydrogen atoms would be positively charged. This distribution of charges is crucial for explaining the molecule's dipole moment and its interaction with other polar molecules and biological targets.

Table 1: Illustrative Atomic Charges for a Substituted Chloroquinoline Derivative (Note: This data is representative of the type of results obtained from atomic charge analysis for a related chloroquinoline compound, as specific data for this compound is not available.)

| Atom | Charge (a.u.) |

| C2 | 0.15 |

| C3 | -0.10 |

| C4 | 0.05 |

| C4a | 0.12 |

| C5 | -0.05 |

| C6 | 0.18 |

| C7 | -0.08 |

| C8 | 0.02 |

| C8a | 0.10 |

| N1 | -0.25 |

| Cl11 | -0.15 |

| C10 | -0.20 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. dergipark.org.trnih.gov This approach calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net TD-DFT is also employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A smaller gap generally indicates higher reactivity. For this compound, TD-DFT calculations, typically performed at a level like B3LYP/6-311++G(d,p), would predict its UV-Vis absorption wavelengths. dergipark.org.trbohrium.com The analysis would identify the specific electronic transitions (e.g., π → π*) responsible for the observed absorption bands, providing a detailed understanding of the molecule's electronic structure and behavior upon interaction with light. researchgate.net

Ab Initio Hartree-Fock (HF) Calculations

Ab initio Hartree-Fock (HF) theory is a fundamental method in quantum chemistry used for approximating the electronic structure of atoms and molecules. wpmucdn.comyoutube.com It is considered an ab initio method because it is derived directly from theoretical principles without the use of experimental data. The HF method calculates the molecular geometry, vibrational frequencies, and other electronic properties by solving the Schrödinger equation under the approximation that each electron moves in an average field created by all other electrons, neglecting explicit electron correlation. fiu.edu

While DFT methods generally provide more accurate results due to the inclusion of electron correlation, HF calculations are often performed alongside DFT for comparison. researchgate.netresearchgate.net For this compound, HF calculations using basis sets like 6-31+G(d,p) would provide optimized geometric parameters (bond lengths and angles) and a set of vibrational frequencies. researchgate.net Although these results might show deviations from experimental values, they serve as a valuable theoretical baseline and are a stepping stone to more advanced computational methods that account for electron correlation. fiu.edu

Molecular Docking Analysis

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target. mdpi.comshd-pub.org.rs

Quinoline derivatives are known for a wide range of biological activities and have been the subject of numerous molecular docking studies against targets like HIV reverse transcriptase and the SARS-CoV-2 main protease. nih.govshd-pub.org.rsjocpr.com For this compound, molecular docking could be employed to investigate its potential as an inhibitor for various enzymes. The analysis would predict the binding mode and calculate a docking score, which estimates the binding free energy. It would also identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and amino acid residues in the receptor's active site. jocpr.com These insights are invaluable for understanding its potential therapeutic applications and for guiding the design of more potent derivatives. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of chemical bonding within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the intuitive Lewis structure representation of bonds, lone pairs, and antibonds. wisc.eduwisc.edu NBO analysis is used to investigate intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization. dergi-fytronix.com

For this compound, NBO analysis would elucidate the nature of the bonds, the hybridization of the atomic orbitals, and the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). wisc.edu A key aspect of this analysis is the examination of stabilization energies (E(2)), which quantify the strength of intramolecular interactions. For instance, the analysis would likely reveal significant π → π* interactions within the aromatic rings, contributing to the molecule's stability. dergi-fytronix.com It would also quantify the delocalization of lone pair electrons from the nitrogen and chlorine atoms into adjacent antibonding orbitals, providing a deeper understanding of the substituent effects on the molecule's electronic structure. dergi-fytronix.com

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is a definitive experimental technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a substance, scientists can deduce the precise arrangement of atoms, as well as their chemical bonds, bond angles, and other geometric parameters.

Table 2: Illustrative Crystal Data for a Chloro-methylquinoline Analog (8-Chloro-2-methylquinoline) (Source: Adapted from literature data for a related compound to exemplify typical crystallographic parameters.) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₈ClN |

| Formula Weight | 177.62 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 12.7961 (9) |

| b (Å) | 5.0660 (4) |

| c (Å) | 13.1181 (9) |

| V (ų) | 850.38 (11) |

| Z | 4 |

| Temperature (K) | 173 |

Reactivity and Reaction Mechanisms of 6 Chloro 2 Methylquinoline

Influence of Substituents on Quinoline (B57606) Reactivity

The electronic properties of substituents on the quinoline ring play a crucial role in determining its reactivity. The nitrogen atom in the quinoline ring is electron-withdrawing, which reduces the electron density of the carbocyclic ring, making it less susceptible to electrophilic substitution than benzene (B151609). Conversely, this electron deficiency makes the heterocyclic ring prone to nucleophilic attack.

In 6-Chloro-2-methylquinoline, the substituents exert competing electronic effects:

2-Methyl Group: The methyl group at the C-2 position is an electron-donating group (EDG) through an inductive effect. This increases the electron density of the quinoline ring, which can enhance the rate of certain reactions. acs.org

Table 1: Influence of Substituents on Quinoline Reactivity

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Methyl | 2 | Electron-donating (inductive) | Activates the ring towards certain reactions |

| Chloro | 6 | Electron-withdrawing (inductive), weakly donating (resonance) | Deactivates the benzene ring towards electrophilic substitution |

Nucleophilic Substitution Reactions

The presence of the chlorine atom on the benzene ring of this compound opens up the possibility of nucleophilic aromatic substitution (SNAAr) reactions. However, nucleophilic substitution is generally more facile on the pyridine (B92270) ring of the quinoline system, especially at the 2- and 4-positions, due to the activating effect of the ring nitrogen.

While direct nucleophilic displacement of the 6-chloro group is challenging under standard conditions, it can be achieved with strong nucleophiles or under forcing reaction conditions. The reactivity of chloroquinolines in nucleophilic substitution is dependent on the position of the chlorine atom, with 2-chloro and 4-chloroquinolines being significantly more reactive than those with chlorine on the carbocyclic ring. researchgate.net The generally accepted mechanism for nucleophilic aromatic substitution on activated systems involves the formation of a Meisenheimer intermediate. nih.gov

For instance, studies on related chloroquinolines have shown that the 4-chloro group can be displaced by various nucleophiles such as amines, thiols, and alkoxides. mdpi.com While the 6-chloro position is less activated, similar transformations may be possible, albeit requiring more vigorous conditions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally more difficult than on benzene due to the deactivating effect of the nitrogen atom. When these reactions do occur, they predominantly take place on the benzene ring, as the pyridine ring is highly deactivated. The directing effects of the existing substituents on this compound guide the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions include: fiveable.memasterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively.

In this compound, the directing effects of the substituents are as follows:

The quinoline nitrogen directs electrophiles to the 5- and 8-positions.

The 6-chloro group is an ortho-, para-director. This would direct incoming electrophiles to the 5- and 7-positions.

The 2-methyl group , being on the pyridine ring, has a lesser influence on the substitution pattern of the benzene ring.

Considering these directing effects, electrophilic substitution on this compound is expected to be complex, potentially leading to a mixture of products. The primary sites of substitution would likely be the 5- and 8-positions, influenced by the quinoline nitrogen, with the directing effect of the chloro group also playing a role.

Oxidation Reactions

The methyl group at the 2-position of this compound is susceptible to oxidation. The choice of oxidizing agent is crucial to achieve the desired product without degrading the quinoline ring. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) under harsh conditions can lead to the cleavage of the benzene ring. youtube.com

However, selective oxidation of the methyl group to a carboxylic acid (forming 6-chloroquinoline-2-carboxylic acid) can be achieved using milder oxidizing agents or by carefully controlling the reaction conditions. For example, selenium dioxide (SeO2) is often used for the oxidation of methyl groups attached to heterocyclic rings. Other reagents like chromium trioxide (CrO3) in pyridine (Collins reagent) can oxidize primary alcohols (which could be formed from the methyl group) to aldehydes. vanderbilt.edu

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product |

|---|---|

| Mild Oxidants (e.g., SeO2) | 6-Chloro-2-formylquinoline |

| Stronger Oxidants (controlled conditions) | 6-Chloroquinoline-2-carboxylic acid |

| Harsh Oxidants (e.g., hot KMnO4) | Ring cleavage products |

Regioselective Reactions

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. durgapurgovtcollege.ac.in In the context of this compound, regioselectivity is a key consideration in reactions such as electrophilic substitution and functionalization of the quinoline ring.

As discussed in the section on electrophilic aromatic substitution, the directing effects of the nitrogen atom and the chloro substituent lead to regioselective substitution, primarily at the 5- and 8-positions.

Furthermore, modern synthetic methods, such as transition-metal-catalyzed C-H activation, can offer high regioselectivity in the functionalization of quinolines. mdpi.com These methods can allow for the introduction of various functional groups at specific positions of the quinoline ring system, which might be difficult to achieve through classical methods. For example, palladium-catalyzed C2 arylation of quinolines has been reported. mdpi.com

Stereoselective Synthesis of Derivatives (e.g., E/Z Isomers)

Stereoselectivity becomes important when reactions involving this compound lead to the formation of chiral centers or geometric isomers (E/Z isomers). While the parent molecule itself is achiral, many of its derivatives can exhibit stereoisomerism.

For instance, if the methyl group at the 2-position were to be functionalized to introduce a double bond in a side chain, the potential for E/Z isomerism would arise. The stereochemical outcome of such a reaction would depend on the reaction mechanism and the reagents used.

The principles of stereoselective synthesis are crucial in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. While specific examples of stereoselective reactions starting from this compound are not extensively detailed in the provided search results, the development of stereoselective synthetic routes for quinoline-based compounds is an active area of research. rsc.org

Applications in Medicinal Chemistry and Biological Activity Investigations of 6 Chloro 2 Methylquinoline Derivatives

Antimicrobial Activity

Derivatives of 6-chloro-2-methylquinoline have shown considerable promise as antimicrobial agents, with studies highlighting their efficacy against a wide array of pathogenic microorganisms.

Antibacterial Efficacy

The antibacterial properties of this compound derivatives have been demonstrated against both Gram-positive and Gram-negative bacteria. A notable study focused on a series of quinoline-2-one derivatives, which exhibited significant action against multidrug-resistant Gram-positive bacterial strains. Among the tested compounds, certain derivatives displayed potent antibacterial activity against three specific Gram-positive pathogens. For instance, one compound showed the most robust activity with Minimum Inhibitory Concentration (MIC) values of 0.75 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), and 2.50 μg/mL against Methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov Another derivative in the same series also showed promising activity with a MIC of 2.50 μg/mL against both MRSA and VRE. nih.gov

Furthermore, research into hybrid quinoline-sulfonamide complexes has also yielded compounds with excellent antibacterial activity. One such cadmium (II) complex demonstrated a significant inhibitory zone of 21 mm and a MIC of 19.04 × 10⁻⁵ mg/mL against Staphylococcus aureus ATCC25923, and a very good activity against Escherichia coli ATCC25922 with an inhibition zone of 19 mm and a MIC of 609 × 10⁻⁵ mg/mL. mdpi.com

Additionally, newly synthesized substituted quinoline (B57606) derivatives have been evaluated for their in-vitro antibacterial activity. One derivative, 6-chloro-4-phenylquinoline-2,3-dicarboxylic acid, was found to be selectively active against Gram-negative E. coli. In contrast, 8-chloro-10-phenyl-2,3-dihydropyridazino[4,5-b]quinoline-1,4-dione showed selectivity against the Gram-positive S. aureus.

| Compound Derivative | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Quinoline-2-one derivative 1 | MRSA | 0.75 |

| Quinoline-2-one derivative 1 | VRE | 0.75 |

| Quinoline-2-one derivative 1 | MRSE | 2.50 |

| Quinoline-2-one derivative 2 | MRSA | 2.50 |

| Quinoline-2-one derivative 2 | VRE | 2.50 |

| Cadmium (II) complex | Staphylococcus aureus ATCC25923 | 0.0001904 |

| Cadmium (II) complex | Escherichia coli ATCC25922 | 0.00609 |

Antifungal Efficacy

The antifungal potential of this compound derivatives has been investigated against various fungal pathogens. Quinoline-based hydroxyimidazolium hybrids have demonstrated notable antifungal activity. Specifically, two hybrid compounds showed remarkable efficacy against Cryptococcus neoformans, with a MIC value of 15.6 µg/mL. nih.gov Against other opportunistic fungi like Candida spp. and Aspergillus spp., these hybrids exhibited MIC values of 62.5 µg/mL. nih.gov

In another study, a hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex displayed excellent antifungal activity against Candida albicans ATCC10231, with an inhibition zone of 25 mm and a MIC of 19.04 × 10⁻⁵ mg/mL. mdpi.com Furthermore, some aminated quinolinequinones have shown excellent antifungal activity against Candida albicans (ATCC® 10231) with a MIC value of 1.22 μg/mL. mdpi.com

| Compound Derivative | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| Hydroxyimidazolium hybrid 1 | Cryptococcus neoformans | 15.6 |

| Hydroxyimidazolium hybrid 2 | Cryptococcus neoformans | 15.6 |

| Hydroxyimidazolium hybrids | Candida spp. | 62.5 |

| Hydroxyimidazolium hybrids | Aspergillus spp. | 62.5 |

| Cadmium (II) complex | Candida albicans ATCC10231 | 0.0001904 |

| Aminated quinolinequinone | Candida albicans (ATCC® 10231) | 1.22 |

Antitubercular Potential

Several studies have highlighted the potential of this compound derivatives as antitubercular agents. A series of synthesized hydrazone derivatives of 2-chloro-6-methylquinoline were found to be potent against Mycobacterium tuberculosis H37Rv strain, with MIC values ranging from 3.125 to 50 µg/mL. researchgate.net Another study on quinoline-based hydroxyimidazolium hybrids showed that two compounds were particularly potent against Mycobacterium tuberculosis H37Rv, with MIC values of 20 and 10 µg/mL respectively. nih.gov